Organische trisulfiden

Organic trisulfides are a class of compounds characterized by the presence of three sulfur atoms in each molecule, typically forming cyclic or non-cyclic structures. These compounds play significant roles in various fields including pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. Structurally, they can be linear or branched, with the sulfur atoms often linked to carbon atoms through single bonds, creating functional groups that are highly reactive towards nucleophiles.

In pharmaceutical applications, organic trisulfides have been explored for their potential as drug delivery systems and as intermediates in medicinal chemistry due to their ability to form transient covalent bonds. Their redox properties make them useful in developing anti-oxidant and anti-inflammatory agents. In agrochemicals, these compounds can serve as fungicides or herbicides by disrupting cell wall synthesis or interfering with metabolic pathways of target organisms.

The versatility of organic trisulfides lies in their ability to undergo multiple types of reactions such as thiolation, sulfenation, and sulfinylation, making them valuable reagents for synthesizing complex molecules. Their use is subject to regulatory considerations due to the potential environmental impacts associated with their synthesis and disposal.

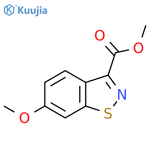

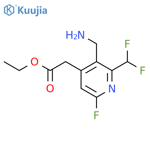

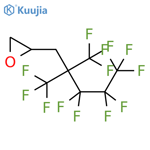

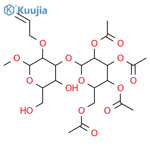

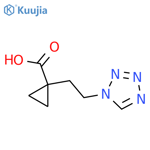

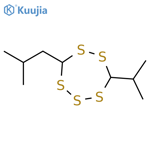

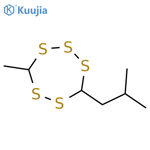

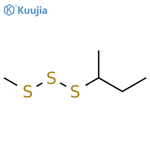

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

4-(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-50-6 | C6H12S5 |

|

4-Isopropyl-7-(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-52-8 | C9H18S5 |

|

4-isobutyl-7-methyl-1,2,3,5,6-pentathiepane | 151261-51-7 | C7H14S5 |

|

Trisulfide, methyl 1-methylpropyl | 91793-85-0 | C5H12S3 |

|

Trisulfide, methyl (methylthio)methyl | 185992-79-4 | C3H8S4 |

|

Bis[(methylthio)methyl] trisulfide | 88496-84-8 | C4H10S5 |

|

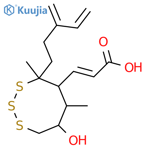

3-[7-Hydroxy-4,6-dimethyl-4-(3-methylene-4-pentenyl)-1,2,3-trithiocan-5-yl]-2-propenoic acid | 459835-78-0 | C16H24O3S3 |

|

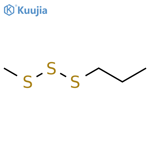

methyl propyl trisulphide | 17619-36-2 | C4H10S3 |

|

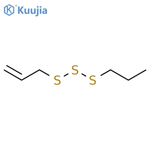

Allyl Propyltrisulfide | 33922-73-5 | C6H12S3 |

|

3,4,5-Trithiaheptane | 3600-24-6 | C4H10S3 |

Gerelateerde literatuur

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Aanbevolen leveranciers

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten